![molecular formula C12H9ClO B038189 3-Methylazulene-1-carbonyl chloride CAS No. 120221-76-3](/img/structure/B38189.png)
3-Methylazulene-1-carbonyl chloride
Overview
Description
3-Methylazulene-1-carbonyl chloride is a chemical compound that belongs to the class of azulene derivatives. It is an important intermediate for the synthesis of various organic compounds and is widely used in scientific research.
Mechanism of Action
The mechanism of action of 3-Methylazulene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, some studies have shown that azulene-based compounds possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methylazulene-1-carbonyl chloride in lab experiments is its high reactivity, which makes it useful in the synthesis of a wide range of organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to the formation of unwanted by-products.
Future Directions
There are several future directions for research on 3-Methylazulene-1-carbonyl chloride. One area of research could focus on the development of new synthetic methods for the compound, which could lead to the synthesis of new azulene-based compounds with novel biological activities. Another area of research could focus on the biological activities of azulene-based compounds, including this compound, and their potential use in the development of new drugs.
Scientific Research Applications
3-Methylazulene-1-carbonyl chloride is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is particularly useful in the synthesis of azulene-based compounds, which have been shown to possess a wide range of biological activities.
properties
CAS RN |
120221-76-3 |
---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-methylazulene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-7-11(12(13)14)10-6-4-2-3-5-9(8)10/h2-7H,1H3 |
InChI Key |
ZYCMKQLGAKTVMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)Cl |
synonyms |
1-Azulenecarbonyl chloride, 3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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